molecular formula C12H10N2O4S2 B10875292 (5Z)-3-ethyl-5-(2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-ethyl-5-(2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B10875292
M. Wt: 310.4 g/mol
InChI Key: DYWFKTHKKHUMEL-TWGQIWQCSA-N
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Description

3-ETHYL-5-[(2-HYDROXY-3-NITROPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the thiazolone family. This compound is characterized by its unique structure, which includes a thiazolone ring, a nitrophenyl group, and an ethyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-5-[(2-HYDROXY-3-NITROPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of 2-hydroxy-3-nitrobenzaldehyde with 3-ethyl-2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-5-[(2-HYDROXY-3-NITROPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The thioxo group can be oxidized to a sulfoxide or sulfone.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Amino derivatives.

    Reduction: Sulfoxide or sulfone derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-ETHYL-5-[(2-HYDROXY-3-NITROPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-ETHYL-5-[(2-HYDROXY-3-NITROPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitrophenyl group plays a crucial role in its biological activity, potentially interacting with cellular components and disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-ETHYL-5-[(2-HYDROXY-4-NITROPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE
  • 3-ETHYL-5-[(2-HYDROXY-3-METHOXYPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE

Uniqueness

The unique combination of the nitrophenyl group and the thiazolone ring in 3-ETHYL-5-[(2-HYDROXY-3-NITROPHENYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE distinguishes it from other similar compounds. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H10N2O4S2

Molecular Weight

310.4 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[(2-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H10N2O4S2/c1-2-13-11(16)9(20-12(13)19)6-7-4-3-5-8(10(7)15)14(17)18/h3-6,15H,2H2,1H3/b9-6-

InChI Key

DYWFKTHKKHUMEL-TWGQIWQCSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(C(=CC=C2)[N+](=O)[O-])O)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(C(=CC=C2)[N+](=O)[O-])O)SC1=S

Origin of Product

United States

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